N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide
Description
Chemical Taxonomy and IUPAC Nomenclature
The systematic nomenclature of this compound reflects its complex structural composition according to International Union of Pure and Applied Chemistry guidelines. The compound is formally designated as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide, which provides a systematic description of its molecular architecture. The nomenclature reveals several critical structural features: the presence of a substituted pyrazole ring system bearing methyl groups at positions 1 and 5, a phenyl substituent at position 2, and a carbonyl group at position 3. The benzimidazole component features a methyl substitution at the 6-position, while the acetamide linker contains a sulfur atom that bridges the two heterocyclic systems.
The chemical taxonomy places this compound within the broader category of heterocyclic acetamide derivatives, specifically those containing both pyrazole and benzimidazole structural motifs. According to chemical classification systems, pyrazole represents a five-membered heterocyclic aromatic organic compound characterized by three carbon atoms and two adjacent nitrogen atoms. The benzimidazole component constitutes a bicyclic heterocyclic aromatic organic compound formed through the fusion of benzene and imidazole rings. The combination of these two distinct heterocyclic systems through a thioacetamide bridge creates a unique molecular framework that demonstrates the versatility of modern synthetic chemistry approaches.
| Structural Component | Chemical Formula | Position | Functional Role |
|---|---|---|---|
| Pyrazole Core | C3H2N2 | Primary Ring | Electron-rich heterocycle |
| Benzimidazole Core | C7H4N2 | Secondary Ring | Bicyclic aromatic system |
| Thioacetamide Linker | C2H3NOS | Bridge | Connectivity element |
| Phenyl Substituent | C6H5 | Position 2 | Aromatic substitution |
| Methyl Groups | CH3 | Positions 1,5,6 | Alkyl modifications |
Historical Development in Heterocyclic Chemistry
The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader landscape of chemical research. The origins of heterocyclic chemistry can be traced to the early 1800s, with several notable developments establishing the foundation for contemporary synthetic approaches. The systematic study of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first coined the term pyrazole and established fundamental synthetic methodologies. This pioneering work established pyrazole as a critical heterocyclic framework that would subsequently attract extensive research attention due to its unique chemical properties and potential applications.
The development of benzimidazole chemistry followed a parallel trajectory, with significant advances occurring throughout the late nineteenth and early twentieth centuries. In 1872, Hoebrecker reported the first benzimidazole synthesis of 2,5- and 2,6-dimethylbenzimidazole through ring closure reactions involving benzene-1,2-diamine derivatives. The recognition of benzimidazole's therapeutic potential was significantly enhanced in the 1950s when 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole was identified as an integral component of vitamin B12 structure, demonstrating the biological relevance of benzimidazole-containing compounds. This discovery catalyzed extensive research into benzimidazole derivatives, leading to the development of numerous therapeutic agents across diverse medical applications.
The convergence of pyrazole and benzimidazole chemistry represents a more recent development in heterocyclic research, emerging from the recognition that hybrid compounds could potentially exhibit enhanced properties compared to their individual components. The theoretical foundation for benzimidazole's biological activity was established in 1944 when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics that could evoke significant biological responses. This conceptual framework provided the basis for subsequent investigations into benzimidazole-containing hybrid systems, ultimately leading to the design of sophisticated molecules such as this compound.
| Historical Milestone | Year | Researcher | Contribution |
|---|---|---|---|
| First pyrazole synthesis | 1883 | Ludwig Knorr | Established pyrazole nomenclature |
| Benzimidazole synthesis | 1872 | Hoebrecker | Ring closure methodology |
| Vitamin B12 structure | 1950s | Multiple researchers | Benzimidazole biological significance |
| Purine hypothesis | 1944 | Woolley | Theoretical foundation |
| Hybrid development | 1990s-present | Multiple groups | Combined systems approach |
Significance of Pyrazole-Benzimidazole Hybrid Architectures
The significance of pyrazole-benzimidazole hybrid architectures extends far beyond their structural complexity, encompassing fundamental advances in molecular design principles and potential applications across multiple scientific disciplines. These hybrid systems represent a sophisticated approach to molecular engineering that leverages the complementary properties of two distinct heterocyclic frameworks to create compounds with enhanced functional characteristics. The strategic combination of pyrazole and benzimidazole moieties addresses several limitations associated with single-component heterocyclic systems, including limited structural diversity, restricted functional group tolerance, and narrow application ranges.
Research investigations have demonstrated that benzimidazole-pyrazole hybrid compounds exhibit remarkable biological activities that often surpass those of their individual components. Studies have shown that hybrids possessing pyrazole moieties in specific positions demonstrate the strongest antimicrobial properties, particularly when certain functional groups such as carboxymethyl, amide, aldehyde, trifluoromethyl, nitro, cyano, fluoro, chloro, hydroxyl, methoxy, and dimethylamino groups are incorporated into the molecular framework. The presence of these substituents, along with additional heterocyclic systems such as pyridine, pyrimidine, thiazole, and indole, significantly enhances the antimicrobial activity of the resulting compounds.
The structural versatility of pyrazole-benzimidazole hybrids enables the development of compounds with tailored properties for specific applications. Research has revealed that the linking moiety between benzimidazole and pyrazole components plays a crucial role in determining the overall biological activity of these hybrid systems. Compounds featuring carbonyl, amide, or other heteroatom-containing linkers typically exhibit enhanced antimicrobial activity compared to those with simple carbon-carbon connections. This structure-activity relationship provides valuable guidance for the rational design of new hybrid compounds with optimized properties.
The significance of these hybrid architectures is further underscored by their potential applications in medicinal chemistry, where the combination of pyrazole and benzimidazole frameworks offers opportunities for developing novel therapeutic agents with improved efficacy and selectivity profiles. The compound this compound exemplifies this approach through its incorporation of multiple functional elements designed to optimize molecular interactions and biological activity.
Properties
Molecular Formula |
C21H21N5O2S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-13-9-10-16-17(11-13)23-21(22-16)29-12-18(27)24-19-14(2)25(3)26(20(19)28)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,22,23)(H,24,27) |
InChI Key |
GANKKCSDAXWCPT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a complex structure that combines pyrazole and benzimidazole moieties. Its molecular formula is with a molecular weight of approximately 342.42 g/mol. The presence of sulfur in the thioacetamide group enhances its biological activity.
Structural Formula
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown effective inhibition against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Escherichia coli | 0.25 |
| 16 | Bacillus subtilis | 62.5 |
These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The anticancer potential of the compound has been evaluated through various assays targeting different cancer cell lines. Studies have indicated significant cytotoxic effects on several cancer types.
Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
The IC50 values illustrate the effectiveness of the compound in inhibiting cancer cell growth, with lower values indicating higher potency . The mechanism of action appears to involve apoptosis induction and disruption of cell cycle progression.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been explored for anti-inflammatory effects. Research suggests that pyrazole derivatives can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.
The anti-inflammatory activity is primarily attributed to the inhibition of nuclear factor kappa B (NF-kB), which plays a crucial role in regulating immune response and inflammation .
Study 1: Antimicrobial Evaluation
A study evaluated several pyrazole derivatives for their antimicrobial efficacy against clinical isolates. The results showed that specific derivatives exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their overall effectiveness .
Study 2: Anticancer Screening
In vitro tests conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation through apoptosis pathways. The study highlighted the potential for developing novel anticancer therapies based on this compound's structure .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
Pyrazole vs. Quinazolinone/Thiazolidinone Cores: The target compound’s pyrazole core (with 3-oxo and phenyl groups) differentiates it from quinazolinone or thiazolidinone-based analogs. Pyrazoles often exhibit greater metabolic stability compared to quinazolinones, which may influence pharmacokinetics .
Benzimidazole Modifications: The 6-methylbenzimidazolyl group in the target compound contrasts with the 4-cyanophenyl substitution in ’s derivatives.
Thioether Linkage : The thioacetamide bridge is a shared feature with compounds in and . This linkage may confer redox activity or serve as a hydrogen-bonding site, critical for target interactions .
Crystallography and Hydrogen Bonding
highlights a structurally similar pyrazole derivative, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide, analyzed via single-crystal X-ray diffraction. Key findings include:
- Hydrogen Bonding : The carbonyl oxygen of the pyrazole forms intermolecular N–H···O bonds, stabilizing the crystal lattice .
- Conformational Rigidity : The acetamide linker adopts a planar conformation, likely due to resonance stabilization .
These insights suggest that the target compound may exhibit similar packing motifs, influencing solubility and solid-state stability.
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
Pyrazole cores are typically synthesized via cyclocondensation between 1,3-diketones and hydrazines. For this compound, ethyl acetoacetate reacts with phenylhydrazine in acetic acid under reflux to form 1-phenyl-3-methylpyrazolin-5-one. Subsequent methylation at the 1- and 5-positions is achieved using methyl iodide in the presence of potassium carbonate.
Key Reaction Conditions :
-
Solvent: Ethanol
-
Temperature: 80°C (reflux)
-
Catalyst: Acetic acid
-
Yield: 68–72%
Introduction of the 4-Amino Group
The 4-position amino group is introduced via nitration followed by reduction. Nitration of 1,5-dimethyl-3-oxo-2-phenylpyrazole with fuming nitric acid at 0°C produces the 4-nitro derivative, which is reduced to the amine using hydrogen gas and palladium on carbon.
Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.21 (s, 3H, CH₃), 2.93 (s, 3H, N-CH₃), 6.81 (s, 1H, NH₂), 7.32–7.45 (m, 5H, Ph).
Synthesis of the Benzimidazole-Thioacetamide Moiety
The benzimidazole component (6-methyl-1H-benzimidazole-2-thiol) is prepared through a two-step process.
Benzimidazole Ring Formation
4-Methyl-1,2-diaminobenzene reacts with carbon disulfide in alkaline medium (10% NaOH) at 100°C for 6 hours to yield 6-methyl-1H-benzimidazole-2-thiol.
Reaction Optimization :
Thioacetamide Functionalization
The thiol group is alkylated with chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, forming 2-(chloroacetylthio)-6-methylbenzimidazole.
Critical Parameters :
-
Molar ratio (chloroacetyl chloride : benzimidazole-thiol): 1.2:1
-
Temperature: 0°C → room temperature (prevents disulfide formation)
-
Yield: 78%
Coupling Strategies for Fragment Assembly
The pyrazole amine and benzimidazole-thioacetamide are conjugated via nucleophilic acyl substitution.
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) activates the chloroacetyl intermediate’s carbonyl group, enabling reaction with the pyrazole’s primary amine.
Procedure :
-
Dissolve 2-(chloroacetylthio)-6-methylbenzimidazole (1 eq) and DCC (1.5 eq) in anhydrous DCM.
-
Add pyrazole-4-amine (1 eq) and stir at 25°C for 12 hours.
-
Filter to remove dicyclohexylurea (DCU) byproduct.
-
Concentrate and recrystallize from ethyl acetate/hexane.
Yield : 65%
Purity (HPLC) : 96.5%
Alternative Coupling Agents
Ethylcarbodiimide hydrochloride (EDC·HCl) with N-hydroxysuccinimide (NHS) in DMF improves solubility for bulkier intermediates.
Comparative Data :
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| DCC | DCM | 25°C | 65% |
| EDC·HCl/NHS | DMF | 0°C → 25°C | 72% |
Purification and Characterization
Column Chromatography
Crude product is purified via silica gel chromatography (ethyl acetate/hexane 3:7 → 1:1 gradient).
Elution Profile :
-
Rf : 0.42 (ethyl acetate/hexane 1:1)
-
Recovery : 89%
Spectroscopic Validation
Optimization and Scalability Challenges
Q & A
Q. What theoretical frameworks guide the design of experiments to study this compound’s bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
